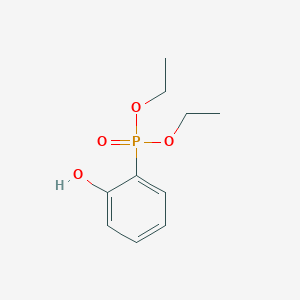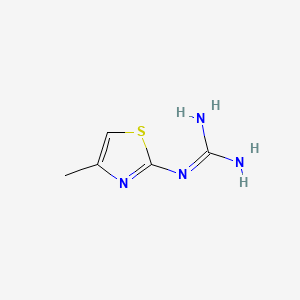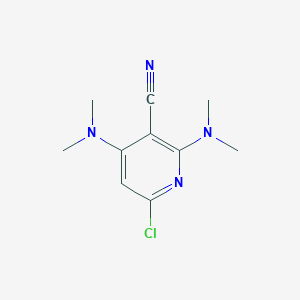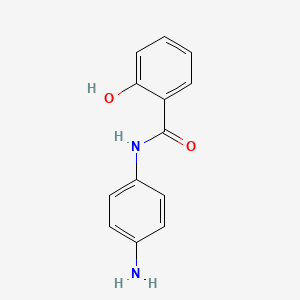
Diethyl 2-hydroxyphenylphosphonate
Overview
Description
Diethyl 2-hydroxyphenylphosphonate is a chemical compound characterized by its functional groups: a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. Its structural analogy with the phosphate moiety and its coordination or supramolecular properties make it valuable for various applications .
2.
Synthesis Analysis
- From Dialkyl or Diaryl Phosphonate : Dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is an effective approach .
- By Oxidation of Phosphinic Acid : Another method involves oxidizing phosphinic acid to obtain the desired product .
3.
Molecular Structure Analysis
The molecular formula of diethyl 2-hydroxyphenylphosphonate is C8H11O4P . Its structure features a phenyl ring with a hydroxy group and a phosphonate group attached. The P=O double bond and P–C bond contribute to its unique properties .
4.
Chemical Reactions Analysis
Scientific Research Applications
Corrosion Inhibition
Diethyl 2-hydroxyphenylphosphonate derivatives have been studied extensively for their role as corrosion inhibitors. These compounds, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and its derivatives, have demonstrated significant inhibition effects on mild steel corrosion in hydrochloric acid solutions. They act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. The efficiency of these inhibitors increases with concentration, and they have been observed to adhere to the El-Awady adsorption isotherm, as supported by experimental and theoretical studies including scanning electron microscopy (SEM) and atomic force microscopy (AFM) methods (Gupta et al., 2017).
Structural and Anticorrosion Properties
Another study focused on the synthesis of diethyl (phenylamino) methyl) phosphonate derivatives and their role as corrosion inhibitors. The derivatives were synthesized and confirmed through UV-Vis, FT-IR, and NMR spectroscopic methods. Their effectiveness in inhibiting corrosion of XC48 carbon steel in hydrochloric acid medium was confirmed through various methods, including Atomic Force Microscopy (AFM) and Density Functional Theory (DFT) calculations. The study also explored the effects of the position of OCH3 group in the chemical structure on the corrosion inhibition efficiencies of these compounds (Moumeni et al., 2020).
Synthesis and Characterization
Diethyl 2-hydroxyphenylphosphonate has also been synthesized and characterized in other studies. The synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, for example, were carried out using FTIR, FT-Raman UV–Vis, and thermogravimetric analysis. This study also explored the compound's vibrational, electronic, HOMO-LUMO, Fukui analysis, and thermodynamic properties based on DFT calculations (Uppal et al., 2018).
Photopolymerizations and Dental Applications
Another interesting application of diethyl 2-hydroxyphenylphosphonate is in the field of dental composites. Novel aromatic mono- and di(phosphonate) monomers synthesized from reactions involving diethyl 2-hydroxyphenylphosphonate were studied for use in dental composites. These monomers were investigated for their homopolymerization and copolymerization behaviors, demonstrating potential for enhancing dental composite binding ability (Sahin et al., 2009).
properties
IUPAC Name |
2-diethoxyphosphorylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXSKYLWORXHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366281 | |
| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-hydroxyphenylphosphonate | |
CAS RN |
69646-14-6 | |
| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)

![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)